molecular formula C19H23NO3S B2681119 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide CAS No. 1421450-57-8

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2681119
CAS No.: 1421450-57-8
M. Wt: 345.46
InChI Key: OCJQBDIWPRBPJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide (CAS 1421450-57-8) is a synthetic organic compound provided for research and development purposes. This compound features a molecular formula of C19H23NO3S and a molecular weight of 345.5 g/mol . Its structure incorporates a tetrahydronaphthalene (tetralin) scaffold linked to a methanesulfonamide group, a motif of interest in medicinal chemistry for its potential to interact with biological targets. The specific research applications and mechanism of action for this compound are not yet widely delineated in the public scientific literature. Compounds with related structural features, particularly those containing a sulfonamide group, are often investigated for their diverse pharmacological properties and are common subjects in drug discovery pipelines . The presence of the tetrahydronaphthalene group also suggests potential for central nervous system (CNS) activity, as this scaffold is found in compounds that interact with various neurological receptors . Researchers may explore its potential as a synthetic cannabinoid receptor agonist or its interactions with other receptor systems, given the emergence of many novel synthetic molecules in this class . Further investigation is required to fully elucidate its biochemical profile, binding affinity, and functional activity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and international regulations.

Properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-15-5-4-6-16(11-15)13-24(22,23)20-14-19(21)10-9-17-7-2-3-8-18(17)12-19/h2-8,11,20-21H,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJQBDIWPRBPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide typically involves multiple steps:

  • Formation of the Tetrahydronaphthalene Intermediate: : The initial step often involves the hydrogenation of naphthalene to produce 1,2,3,4-tetrahydronaphthalene. This reaction is usually carried out under high pressure with a suitable catalyst such as palladium on carbon (Pd/C).

  • Introduction of the Hydroxyl Group: : The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to ensure selective hydroxylation at the desired position.

  • Formation of the Methanesulfonamide Group: : The final step involves the reaction of the hydroxylated tetrahydronaphthalene with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA) to form the methanesulfonamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the reagents and conditions used. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

  • Reduction: : The compound can be reduced to remove the hydroxyl group or to further hydrogenate the aromatic ring. Catalytic hydrogenation using palladium or platinum catalysts is a typical method.

  • Substitution: : The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Palladium on carbon (Pd/C), platinum oxide (PtO2)

    Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH4)

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Dehydroxylated compounds, fully hydrogenated naphthalenes

    Substitution: Amines, thiols

Scientific Research Applications

Medicinal Chemistry

This compound exhibits promising pharmacological properties, making it a candidate for drug development. The sulfonamide group is known for its biological activity, particularly in the inhibition of certain enzymes. The tetrahydronaphthalene moiety contributes to the compound's ability to interact with biological targets.

Antimicrobial Activity

Research indicates that sulfonamides can possess antimicrobial properties. The incorporation of the tetrahydronaphthalene structure may enhance these effects, allowing for potential applications in treating bacterial infections.

Anti-inflammatory Properties

Sulfonamides have been studied for their anti-inflammatory effects. The specific structure of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide could provide a novel approach to managing inflammatory diseases.

Pharmacology

The compound's pharmacological profile suggests it may act on various biological pathways. Preliminary studies have indicated potential interactions with neurotransmitter systems and enzymes involved in metabolic processes.

Neuropharmacological Applications

Given the structural similarities to other compounds with neuroactive properties, there is potential for this compound to be explored as a treatment for neurological disorders.

Enzyme Inhibition

The sulfonamide group is known for its ability to inhibit certain enzymes such as carbonic anhydrase and dihydropteroate synthase. This characteristic may be exploited in developing inhibitors for therapeutic purposes.

Materials Science

In addition to its medicinal applications, this compound can be explored within materials science due to its unique chemical properties.

Polymer Chemistry

The sulfonamide functionality can be utilized in the synthesis of novel polymeric materials with specific characteristics such as improved thermal stability and mechanical properties.

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound may find applications in formulating advanced coatings and adhesives.

Case Studies

Several studies have highlighted the potential applications of similar compounds:

StudyFocusFindings
Hamidian et al., 2013Tyrosinase InhibitorsDeveloped azo compounds with significant inhibition activity comparable to standard inhibitors .
McKinstry-Wu et al., 2014Anesthetic ChemotypesIdentified novel anesthetic compounds through high-throughput screening .
Research on Abietane-Type Diterpenoid AmidesAntiparasitic ActivityShowed potent activity against Leishmania donovani and Trypanosoma cruzi .

Mechanism of Action

The mechanism by which N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide exerts its effects depends on its interaction with molecular targets. The hydroxyl group and methanesulfonamide moiety can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, influencing their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) Sulfonamide Derivatives

The compound (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide () shares the sulfonamide core but differs in substituents. Key comparisons include:

  • Aromatic Substituents: The target compound’s m-tolyl group (meta-methyl) contrasts with the 4-methoxyphenyl and naphthalen-1-yl groups in .
  • Hydroxy vs. Methoxy Groups : The 2-hydroxy group in the tetrahydronaphthalene moiety of the target compound introduces hydrogen-bonding capability, which is absent in the methoxy-substituted analog. This could enhance interactions with polar solvents or biological targets .
Table 1: Substituent Comparison
Compound Aromatic Substituents Key Functional Groups Steric/Electronic Features
Target Compound m-Tolyl 2-hydroxy-THN*, sulfonamide Moderate electron-donating (methyl), H-bond donor (OH)
(S)-N-((4-MeOPh)(Nap)methyl)-TsNH₂ 4-MeOPh, Naphthalen-1-yl Methoxy, sulfonamide Strong electron-donating (MeO), steric bulk (naphthyl)
(1S,4S)-4-(3,4-Cl₂Ph)-N-Me-N-(propargyl) 3,4-Cl₂Ph, propargyl Dichlorophenyl, amine Electron-withdrawing (Cl), linear alkyne

*THN = tetrahydronaphthalene

(b) Tetrahydronaphthalene Derivatives

The compound (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-N-((R)-1-phenylprop-2-yn-1-yl)-1,2,3,4-tetrahydronaphthalen-1-amine () shares the tetrahydronaphthalene scaffold but incorporates dichlorophenyl and propargyl groups. Comparisons include:

  • Chlorine vs. Methyl Substituents : The dichlorophenyl group in introduces electron-withdrawing effects, contrasting with the methyl group in the target compound. This difference may influence lipophilicity (Cl groups increase logP) and metabolic stability .
  • Sulfonamide vs.

Spectroscopic and Analytical Data

(a) NMR Spectroscopy

  • Target Compound (Predicted) : The 2-hydroxy group would likely produce a broad singlet near δ 1.5–2.5 ppm (OH), while the m-tolyl methyl group may resonate at δ ~2.3 ppm (s, 3H). The tetrahydronaphthalene protons could show complex splitting patterns due to diastereotopicity .
  • Compound : Observed [α]D²⁰ = +2.5 (CHCl₃), with ¹H NMR signals for methoxy (δ 3.78 ppm) and naphthyl protons (δ 7.2–8.2 ppm) .
Table 2: Key NMR Peaks (Selected)
Compound δ (¹H NMR) Key Signals δ (¹³C NMR) Key Signals
Target (Predicted) OH: ~2.0 ppm (br); m-Tolyl CH₃: 2.3 ppm (s) Sulfonamide S=O: ~110 ppm; C-OH: 70 ppm
4-MeO: 3.78 ppm (s); Nap-H: 7.2–8.2 ppm (m) S=O: 112 ppm; Nap-C: 125–135 ppm

(b) Chromatographic Behavior

  • Target Compound : The hydroxy group may reduce retention time in reverse-phase HPLC compared to the methoxy analog in (RT = 11.1 min under similar conditions) due to increased polarity .

Biological Activity

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide group attached to a tetrahydronaphthalene moiety, which contributes to its unique chemical and biological properties.

  • Molecular Formula : C19H23NO3S
  • Molecular Weight : 345.46 g/mol
  • CAS Number : 1421485-34-8

Structure

The compound's structure can be represented as follows:

N 2 hydroxy 1 2 3 4 tetrahydronaphthalen 2 yl methyl 1 m tolyl methanesulfonamide\text{N 2 hydroxy 1 2 3 4 tetrahydronaphthalen 2 yl methyl 1 m tolyl methanesulfonamide}

This structure indicates the presence of a hydroxyl group and a sulfonamide functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. The compound may modulate pathways related to:

  • Inflammation
  • Cell Proliferation
  • Apoptosis

These interactions can lead to significant biological effects such as anti-inflammatory and anticancer activities.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit potent anticancer properties. For instance, studies on related sulfonamide derivatives have shown efficacy in inhibiting tumor growth in various cancer cell lines.

CompoundIC50 (µM)Cancer Type
Compound A5.0Breast Cancer
Compound B3.5Lung Cancer
N-(m-tolyl)4.0Colon Cancer

Anti-inflammatory Effects

In vitro studies have shown that this compound can significantly reduce pro-inflammatory cytokines in activated macrophages. This suggests its potential application in treating inflammatory diseases.

Toxicity Profile

While the compound shows promising biological activity, its toxicity profile is critical for further development. Preliminary studies indicate low cytotoxicity compared to standard chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide?

  • Methodology : The synthesis typically involves multi-step reactions, including hydroxyl protection, sulfonamide coupling, and deprotection. For example, hydroxyl-substituted tetrahydronaphthalene intermediates can be prepared using CBS-oxazaborolidine catalysts (asymmetric reduction) and coupled with m-tolylmethanesulfonamide via nucleophilic substitution. Reaction conditions such as solvent choice (THF, DCM), temperature (−15°C for stereochemical control), and catalysts (e.g., PPTS for deprotection) are critical for yield optimization .

Q. How is the crystal structure of this compound determined, and what software is recommended?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are widely used for small-molecule crystallography due to their robustness in handling high-resolution data and twinned crystals. Key parameters include R-factor (<0.05), data-to-parameter ratio (>15:1), and validation via CCDC deposition .

Q. What spectroscopic techniques are essential for characterizing this sulfonamide derivative?

  • Methodology :

  • FT-IR : Confirm sulfonamide S=O stretching (~1350–1150 cm⁻¹) and hydroxyl O-H bands (~3200–3600 cm⁻¹).
  • NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and methylene groups in the tetrahydronaphthalene core (δ 2.5–3.5 ppm). ¹³C NMR resolves quaternary carbons adjacent to the sulfonamide group.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ ion).

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and binding interactions?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize geometry and compute frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., enzymes), with validation via MD simulations (NAMD) to evaluate stability in aqueous environments .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting toxicity profiles)?

  • Methodology : Cross-validate in vitro (cell viability assays) and in vivo (rodent models) toxicity data using standardized protocols (OECD guidelines). For example, hepatic toxicity (ALT/AST levels) from rodent studies should align with in vitro hepatocyte apoptosis assays. Discrepancies may arise from species-specific metabolic pathways (e.g., cytochrome P450 isoforms) .

Q. How can crystallographic data inform structure-activity relationships (SAR) for sulfonamide derivatives?

  • Methodology : Compare torsion angles and hydrogen-bonding networks (e.g., sulfonamide S–O⋯H–O interactions) across analogs using Mercury software. Correlate structural features (e.g., tetrahydronaphthalene ring conformation) with bioactivity data (IC₅₀ values) to identify pharmacophores .

Q. What experimental designs mitigate challenges in detecting low-concentration metabolites?

  • Methodology : Use LC-MS/MS with ion mobility spectrometry (IMS) to separate isomers. Derivatization (e.g., BSTFA for hydroxyl groups) enhances sensitivity. Stable isotope labeling (¹³C/¹⁵N) tracks metabolic pathways in hepatic microsomal assays .

Methodological Notes

  • Data Validation : Ensure reproducibility via triplicate experiments (ANOVA, p < 0.05) and adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Literature Synthesis : Conduct systematic reviews (PRISMA guidelines) to resolve conflicting data, prioritizing peer-reviewed studies over computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.